7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol
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Overview
Description
7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol is a complex organic compound that belongs to the class of diazepinoisoindoles. This compound is characterized by its unique structure, which includes a diazepine ring fused to an isoindole moiety, with a 3,4-dichlorophenyl group attached. The presence of the dichlorophenyl group imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound through the condensation of a dichlorophenyl-substituted amine with a suitable carbonyl compound. This intermediate is then subjected to cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3′,2′4,5][1,3]diazepino[2,1,7-cd]pyrrolizine: This compound shares a similar diazepine ring structure but differs in the attached groups and overall molecular framework.
1,3-Dioxepin, 4,7-dihydro-: This compound has a different ring system but can undergo similar types of chemical reactions.
11b-phenyl-1,2,3,4,5,11b-hexahydro-7H-[1,3]diazepino[2,1-a]isoindol-7-one: This compound is structurally related and exhibits similar biological activities.
Uniqueness
The uniqueness of 7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol lies in its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
54999-14-3 |
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Molecular Formula |
C18H16Cl2N2O |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-2,3,4,5-tetrahydro-[1,3]diazepino[1,2-b]isoindol-7-ol |
InChI |
InChI=1S/C18H16Cl2N2O/c19-15-8-7-12(11-16(15)20)18(23)14-6-2-1-5-13(14)17-21-9-3-4-10-22(17)18/h1-2,5-8,11,23H,3-4,9-10H2 |
InChI Key |
JDGHEGQYEARKKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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